molecular formula C19H21N5O3S B2373773 3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 895001-46-4

3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No. B2373773
CAS RN: 895001-46-4
M. Wt: 399.47
InChI Key: HGKCMPOGSJXSDY-UHFFFAOYSA-N
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Description

3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C19H21N5O3S and its molecular weight is 399.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A body of research has focused on the synthesis of new molecules based on this compound for potential antitumor and antimicrobial applications. For instance, Muhammad et al. (2017) synthesized a series of morpholinylchalcones and further processed them to create various [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one derivatives. These compounds were evaluated for their in vitro antitumor activity against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines, revealing promising activities with specific compounds exhibiting low IC50 values, indicative of potent antitumor activity. Computational studies supported these biological activity results, highlighting the potential of these derivatives in cancer therapy (Muhammad et al., 2017).

Antimicrobial Potential

Further extending the utility of this compound, Mabkhot et al. (2016) synthesized several new derivatives incorporating a thiophene moiety. These compounds were tested for their antibacterial and antifungal activities, showing that certain derivatives were more potent than the standard drug Amphotericin B against specific fungal strains. This suggests the potential of these derivatives as new antimicrobial agents, providing a foundation for further exploration in combating resistant microbial infections (Mabkhot et al., 2016).

Anticancer and Antioxidant Properties

Research into the anticancer activity of pyrimidin-4-one derivatives by Abdellatif et al. (2014) involved the synthesis of compounds tested against the MCF-7 human breast adenocarcinoma cell line. Several compounds exhibited significant antitumor activity, highlighting the therapeutic potential of these derivatives in cancer treatment. Additionally, compounds with antioxidant properties were identified, demonstrating the diverse biological activities of these synthesized molecules and their potential in developing new therapeutic agents (Abdellatif et al., 2014).

Mechanism of Action

Target of Action

The primary target of this compound is the c-Met kinase . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. It is often implicated in the development and progression of various types of cancer .

Mode of Action

The compound interacts with its target, c-Met kinase, by binding to it and inhibiting its activity . This inhibition disrupts the signaling pathways that the kinase is involved in, leading to changes in cellular processes such as growth and migration .

Biochemical Pathways

The inhibition of c-Met kinase affects several biochemical pathways. These include pathways involved in cell proliferation, survival, and migration. The downstream effects of these disruptions can lead to the inhibition of tumor growth and metastasis .

Result of Action

The result of the compound’s action is the inhibition of tumor growth and metastasis due to the disruption of c-Met kinase activity . This can lead to a decrease in the proliferation and migration of cancer cells .

Action Environment

The action of the compound can be influenced by various environmental factors These can include the presence of other compounds or drugs, the pH of the environment, and the presence of certain enzymes or proteins.

properties

IUPAC Name

3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-12-9-23(10-13(2)27-12)17(26)11-28-19-22-21-18-20-16(25)8-15(24(18)19)14-6-4-3-5-7-14/h3-8,12-13H,9-11H2,1-2H3,(H,20,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKCMPOGSJXSDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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